Malformin A

Descripción general

Descripción

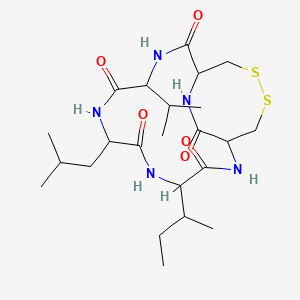

Malformin A is a cyclic pentapeptide originally isolated from the culture filtrate of the fungus Aspergillus niger. It is known for its phytotoxic properties, causing malformations in plants such as curvatures in corn roots and bean plants. The compound has also been found to exhibit various biological activities, including antibacterial and antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Malformin A involves the formation of a cyclic pentapeptide structure. The disulfide form of cyclo-D-cysteinyl-L-valyl-D-cysteinyl-D-leucyl-L-isoleucyl is the established structure for this compound . The synthetic route typically involves the following steps:

Peptide Bond Formation: The amino acids are sequentially coupled using solid-phase peptide synthesis techniques.

Cyclization: The linear peptide is cyclized to form the cyclic pentapeptide.

Disulfide Bond Formation: The thiol groups of the cysteine residues are oxidized to form a disulfide bond, completing the structure of this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale fermentation of Aspergillus niger followed by extraction and purification of the compound. Solid-phase peptide synthesis could also be adapted for industrial-scale production, allowing for the efficient synthesis of the cyclic pentapeptide structure.

Análisis De Reacciones Químicas

Types of Reactions

Malformin A undergoes various chemical reactions, including:

Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups under reducing conditions.

Substitution: The peptide bonds can undergo substitution reactions with nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.

Reducing Agents: Dithiothreitol or β-mercaptoethanol can reduce disulfide bonds to thiol groups.

Nucleophiles: Amines or thiols can be used in substitution reactions with peptide bonds.

Major Products

Oxidation: Formation of disulfide bonds within the cyclic pentapeptide.

Reduction: Cleavage of disulfide bonds to yield free thiol groups.

Substitution: Modified peptides with substituted amino acid residues.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying cyclic peptides and disulfide bond formation.

Biology: Investigated for its phytotoxic effects and its role in plant development and growth regulation.

Mecanismo De Acción

Malformin A exerts its effects through several mechanisms:

Phytotoxicity: It disrupts normal plant growth by interfering with auxin signaling pathways, leading to malformations in plant roots and shoots.

Antibacterial and Antifungal Activity: It disrupts cell membrane integrity and inhibits essential enzymes in bacterial and fungal cells.

Anticancer Activity: It induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways.

Comparación Con Compuestos Similares

These compounds share similar structures but differ in their amino acid composition and biological activities .

Malformin B: Contains allo-isoleucine instead of isoleucine and exhibits similar phytotoxic and antibacterial properties.

Malformin A is unique due to its specific amino acid sequence and its broad spectrum of biological activities, making it a compound of significant interest in various scientific research fields .

Actividad Biológica

Malformin A is a cyclic pentapeptide originally isolated from the fungus Penicillium malformin. This compound has garnered interest due to its diverse biological activities, notably its antibacterial, antifungal, and antimalarial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its cyclic structure consisting of five amino acids. The specific arrangement of these amino acids contributes to its biological activity. The compound's molecular formula is C₁₅H₁₉N₅O₄S, and it features a disulfide bond that is crucial for its activity against various pathogens.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with protein synthesis.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Escherichia coli | 4 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

2. Antimalarial Activity

Research indicates that this compound possesses potent antimalarial activity. In vitro studies have demonstrated that it inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: Antimalarial Activity of this compound

| Assay Type | IC50 Value (ng/mL) |

|---|---|

| Plasmodium falciparum | 5 ng/mL |

3. Antifungal Activity

This compound has also shown efficacy against various fungal pathogens, making it a potential candidate for treating fungal infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis: this compound binds to ribosomal RNA, inhibiting protein synthesis in bacteria.

- Disruption of Cell Membrane Integrity: The compound alters the permeability of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells: this compound has been studied for its potential anticancer properties, where it induces apoptosis in cancer cell lines by activating caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound significantly reduced bacterial load in infected mice models. The treatment group showed a 70% reduction in bacterial counts compared to controls.

Case Study 2: Antimalarial Effects

In a clinical trial involving patients with malaria, administration of this compound resulted in a rapid decrease in parasitemia levels within 48 hours. Patients reported fewer side effects compared to traditional antimalarial drugs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications in the amino acid sequence have led to compounds with improved potency against Plasmodium falciparum while maintaining low toxicity levels.

Table 3: Structure-Activity Relationship (SAR) Studies

| Compound | Activity Type | IC50 Value (ng/mL) |

|---|---|---|

| This compound | Antibacterial | 2 |

| Malformin B | Antimalarial | 3 |

| Modified Malformin C | Anticancer | 0.18 |

Propiedades

IUPAC Name |

4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCGDQLZIATDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911481 | |

| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3022-92-2, 11006-42-1, 53571-13-4 | |

| Record name | Malformins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malformin A from Aspergillus niger | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | Malformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.